N-(2-phenoxyphenyl)-2-phenylacetamide
Description
Context within Acetamide-Based Chemical Structures
The core of N-(2-phenoxyphenyl)-2-phenylacetamide is the acetamide (B32628) functional group (-NHC=O). Acetamides are a well-studied class of organic compounds derived from the condensation of an amine with acetic acid or its derivatives. The broader family of acetamide-based structures is of significant interest in medicinal chemistry and materials science. These compounds are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The specific properties of any given acetamide are largely dictated by the nature of the substituents attached to the nitrogen atom and the acetyl group.
Contemporary Research Significance and Scope
The contemporary research significance of this compound remains largely potential rather than realized. While specific studies on this molecule are scarce, its structural motifs suggest possible areas for future investigation. ontosight.ai The presence of both a phenylacetamide and a phenoxyphenyl group within the same molecule provides a scaffold that could be of interest for medicinal chemistry applications. However, without dedicated research, its specific significance is speculative. The current scope of information does not extend to detailed experimental findings.
Overview of Structural Features Relevant to Research Exploration
This compound possesses several key structural features that would be pertinent to any future research endeavors:
Amide Linkage: The central acetamide linkage provides a rigid, planar unit with hydrogen bonding capabilities (both donor and acceptor), which is often crucial for interactions with biological macromolecules like enzymes and receptors.
Aromatic Rings: The molecule contains three distinct aromatic rings: the phenyl ring of the phenylacetyl group, and the two phenyl rings of the phenoxyphenyl substituent. These rings introduce hydrophobicity and the potential for π-π stacking and other non-covalent interactions.
Ether Linkage: The ether bond in the 2-phenoxyphenyl group provides a degree of conformational flexibility, allowing the terminal phenyl ring to rotate and adopt various spatial orientations.
These combined features create a complex three-dimensional structure that could be explored for its specific chemical and biological properties.
Due to the limited availability of specific research data for this compound, detailed sections on synthesis, characterization, and biological activities cannot be provided at this time. The information that would typically populate such sections, including detailed experimental procedures, spectroscopic data (FT-IR, NMR), crystallographic parameters, and specific biological assay results, is not present in the surveyed scientific literature.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(15-16-9-3-1-4-10-16)21-18-13-7-8-14-19(18)23-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZLKNYKAMXNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 Phenoxyphenyl 2 Phenylacetamide and Analogues
Established Synthetic Pathways for Phenoxyphenyl Acetamides
The synthesis of the phenoxyphenyl acetamide (B32628) core, exemplified by N-(2-phenoxyphenyl)-2-phenylacetamide, typically relies on a few robust and well-documented chemical transformations. These established pathways generally involve the formation of an ether linkage and an amide bond, with the sequence of these two key steps often being interchangeable.
One common approach begins with the formation of the diaryl ether, followed by the construction of the acetamide side chain. For instance, a substituted phenol (B47542) can be reacted with an appropriate halo-functionalized nitrobenzene (B124822) via a Williamson ether synthesis. The resulting nitrophenoxy intermediate is then reduced to the corresponding amine (e.g., 2-phenoxyaniline). The final step is the acylation of this amine with a phenylacetyl derivative, such as phenylacetyl chloride or phenylacetic acid activated with a coupling agent, to yield the target N-(phenoxyphenyl)-phenylacetamide.
Alternatively, the synthesis can commence with the formation of the amide bond. An amino-substituted phenol can be acylated with phenylacetyl chloride to form an N-(hydroxyphenyl)-2-phenylacetamide intermediate. Subsequent O-arylation of the phenolic hydroxyl group, often through a copper- or palladium-catalyzed cross-coupling reaction (e.g., Ullmann condensation) with a halobenzene, furnishes the final phenoxyphenyl acetamide product.
A prevalent method for creating similar phenoxy acetamide structures involves the chloroacetylation of an amine, followed by substitution with a phenol. researchgate.net For example, an amine can be reacted with chloroacetyl chloride to produce an N-substituted-2-chloroacetamide intermediate. This intermediate is then treated with a substituted phenol in the presence of a base to displace the chloride and form the desired phenoxy acetamide derivative. researchgate.net Similarly, the condensation of phenoxy acetic acid derivatives with various amines using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in a suitable solvent is another effective and widely used strategy. nih.govresearchgate.net
The table below summarizes a general, established pathway for phenoxy acetamide synthesis.
Table 1: General Established Pathway for Phenoxy Acetamides
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Aromatic Amine | Chloroacetyl chloride | Base (e.g., pyridine) in an inert solvent | 2-chloro-N-arylacetamide |
Novel Reaction Strategies for this compound Derivatives
Research into this compound analogues has expanded beyond the core structure to include derivatives featuring various heterocyclic systems and functional group modifications. These novel strategies aim to create structurally diverse molecules, often through multi-step synthetic sequences.
Multi-Step Synthesis Approaches (e.g., involving oxadiazole, isoxazole (B147169), or uracil (B121893) moieties)
The incorporation of heterocyclic rings like oxadiazoles, isoxazoles, and uracils into the phenoxyphenyl acetamide framework is a key area of synthetic exploration.
Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is a common target. A typical synthesis starts with a phenoxy-substituted benzoic acid, which is converted to its corresponding acid hydrazide. nih.gov This hydrazide is a crucial intermediate that can be cyclized to form the oxadiazole ring through various methods. For example, reaction with carbon disulfide in the presence of a base yields a 1,3,4-oxadiazole-2-thiol, while treatment with a cyanogen (B1215507) bromide can introduce an amino group onto the oxadiazole ring. nih.gov Another approach involves the one-pot synthesis of 5-benzyl-1,3,4-oxadiazole-2-thiol, which is then reacted with N-substituted-2-bromoacetamides to yield the final products. who.int A general multi-step route to 1,2,4-oxadiazoles involves the conversion of a nitrile to an amidoxime (B1450833), followed by O-acylation with a carboxylic acid and subsequent cyclodehydration. nih.gov
Isoxazole Derivatives: The synthesis of isoxazole-containing analogues often proceeds via a chalcone (B49325) intermediate. nih.govijbpas.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically prepared through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. ijbpas.comresearchgate.net The resulting chalcone is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction leads to a cyclization that forms the isoxazole ring. nih.gov By choosing starting materials that contain the necessary phenoxy or phenylacetamide precursors, this method can be adapted to create complex isoxazole derivatives.
Uracil Moieties: Introducing a uracil moiety can be achieved through several advanced synthetic routes. For halogenated uracil precursors, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings are powerful tools for attaching aryl or other functional groups at the C5 or C6 position. conicet.gov.ar For example, a 5-iodouracil (B140508) derivative can be coupled with an appropriately functionalized boronic acid to form a C-C bond, linking the uracil to the desired side chain which could be part of a phenoxyphenyl acetamide structure. conicet.gov.ar
Functional Group Interconversions and Modifications (e.g., N-acylation, sulfonylation)
Modifying the core structure through functional group interconversions allows for fine-tuning of the molecule's properties. N-acylation and sulfonylation are two such important modifications.
N-Acylation: N-acylation of sulfonamides, a related class of compounds, can be achieved using N-acylbenzotriazoles in the presence of a base like sodium hydride, providing the N-acylsulfonamides in high yields. researchgate.net A more direct approach for the acylation of amides or amines involves using acylating agents like carboxylic acid anhydrides or chlorides, often facilitated by a catalyst. researchgate.net For example, P₂O₅/SiO₂ has been used as an efficient and recyclable heterogeneous catalyst for the N-acylation of sulfonamides. researchgate.net These principles can be applied to the amine precursors of phenoxyphenyl acetamides.
Sulfonylation: The introduction of a sulfonyl group, or sulfonylation, is typically accomplished by reacting an amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction can be performed on the aniline (B41778) nitrogen of a 2-phenoxyaniline (B124666) precursor before the final N-acetylation step. The resulting sulfonamide is a stable functional group that significantly alters the electronic and steric properties of the parent molecule. The chlorosulfonation of an acetamide derivative, followed by reaction with various amines, is another documented multi-step pathway to produce sulfonamide analogues. researchgate.net
Optimization of Reaction Conditions and Yields in Academic Synthesis
The efficiency of the synthetic pathways described is highly dependent on the specific reaction conditions. Academic research places a strong emphasis on optimizing these conditions to maximize product yields and minimize reaction times and side products. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and reaction time.
For example, in the Knoevenagel condensation used to prepare certain acetamide derivatives, refluxing in methanol (B129727) with a catalytic amount of piperidine (B6355638) for 1 to 4 hours has been reported, with yields ranging from 60% to 69%. ptfarm.pl The choice of catalyst is critical; while piperidine is common, other bases could potentially alter the reaction efficiency.
The importance of optimization is clearly illustrated in cases where different synthetic routes are compared. A one-pot synthesis of a 1,2,4-oxadiazole (B8745197) derivative via a 1,3-dipolar cycloaddition was reported to have a very low yield (<20%). beilstein-journals.org An alternative route, proceeding through an amidoxime intermediate, was subsequently developed that increased the yield of the desired aniline product to 59% after purification. beilstein-journals.org This highlights how a strategic change in synthetic approach, coupled with optimization of reaction parameters like temperature and reagents (e.g., using 1,1'-carbonyldiimidazole (B1668759) for cyclization), can dramatically improve the viability of a synthesis.
The table below presents selected data from the literature, illustrating the impact of different synthetic strategies on reaction yields.
Table 2: Examples of Reported Yields in Analogue Synthesis
| Target Moiety | Synthetic Step/Reaction | Reagents/Conditions | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Indole-Phenoxy-Acetamide | Knoevenagel Condensation | Piperidine, Methanol, Reflux | 60 - 69 | ptfarm.pl |
| Thiazole-Phenylacetamide | Final Cyclization | Ethanol, Reflux | 55 - 94 | nih.gov |
| 1,2,4-Oxadiazole | Cyclodehydration | 1,1'-Carbonyldiimidazole, DMF, 120 °C | 59 | beilstein-journals.org |
| Organochalcogenide Acetamide | Selenation | NaHSe, Ethanol | 82 | ekb.eg |
These examples underscore that while numerous pathways exist for the synthesis of this compound and its analogues, careful optimization of each step is crucial for achieving efficient and high-yielding production in a research setting.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-phenylacetamide |
| 5-substituted-1H-indolin-2-ones |
| 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide |
| 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) acetamide |
| N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide |
| Ethyl 2-(phenoxy)acetic acid |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) |
| 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides |
| Hydroxyphenylacetic acid |
| 1-(2-chloroethyl)morpholine hydrochloride |
| N-phenyl-2-(phenylsulfanyl)acetamide |
| Benzenesulfonylguanidine |
| 2-chloro-N-phenylacetamide |
| METHYL ALPHA-BROMOPHENYLACETATE |
| 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide |
| 2-nitro-5-thiophenylaniline |
| Methoxyacetic acid |
| Thionyl chloride |
| 2-Phenoxy-2-phenylacetamide |
| 2-phenoxyaniline |
| Phenylacetyl chloride |
| Phenylacetic acid |
| N-(hydroxyphenyl)-2-phenylacetamide |
| 2-chloro-N-arylacetamide |
| N-aryl-2-(phenoxy)acetamide |
| 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole |
| 2-phenoxybenzoic acid |
| Hydrazine hydrate |
| Carbon disulfide |
| Cyanogen bromide |
| 1,2,4-Oxadiazoles |
| Amidoxime |
| 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide |
| N-substituted-2-bromoacetamides |
| Chalcone (1,3-diaryl-2-propen-1-one) |
| Hydroxylamine hydrochloride |
| 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles |
| 5-iodouracil |
| N-acylbenzotriazoles |
| Sodium hydride |
| P₂O₅/SiO₂ |
| Tosyl chloride |
| Mesyl chloride |
| 2-mercaptophenyl acetamide |
| Piperidine |
| N-phenylacetamide |
In Depth Structural and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Molecular Elucidation
The precise determination of the molecular structure of N-(2-phenoxyphenyl)-2-phenylacetamide relies on a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy helps in identifying key functional groups, and High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two phenyl rings, the phenoxy-substituted phenyl ring, the methylene (B1212753) bridge, and the amide N-H group.
Aromatic Protons: The protons on the unsubstituted phenyl ring of the phenylacetyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The nine protons of the phenoxyphenyl group would present a more complex set of multiplets, typically between δ 6.8 and 7.5 ppm, due to the varied electronic effects of the ether linkage and the amide group.
Methylene Protons: The two protons of the methylene group (CH₂) situated between the phenyl ring and the carbonyl group are expected to appear as a sharp singlet around δ 3.6-3.8 ppm. semanticscholar.org
Amide Proton: The amide proton (N-H) signal is anticipated to be a broad singlet, typically downfield, in the region of δ 7.9-10.5 ppm, with its exact position being sensitive to solvent and concentration. ptfarm.pl
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.
Carbonyl Carbon: The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of δ 168-172 ppm. semanticscholar.org
Aromatic Carbons: The aromatic carbons would appear in the typical region of δ 110-160 ppm. The carbon atoms of the phenoxyphenyl group would show a wider range of chemical shifts due to the influence of the oxygen atom and the amide linkage.
Methylene Carbon: The methylene carbon (CH₂) would likely resonate around δ 44-45 ppm. semanticscholar.org
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Amide (C=O) | - | 168.0 - 172.0 |
| Amide (N-H) | 7.9 - 10.5 (broad singlet) | - |
| Phenyl (C₆H₅-CH₂) | 7.2 - 7.4 (multiplet) | 127.0 - 135.0 |
| Methylene (-CH₂-) | 3.6 - 3.8 (singlet) | 44.0 - 45.0 |
| Phenoxyphenyl (Ar-H) | 6.8 - 7.5 (multiplet) | 115.0 - 158.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands. nist.govnist.govchemicalbook.com
N-H Stretch: A prominent absorption band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹. This band is often broad due to hydrogen bonding.
C=O Stretch (Amide I): A strong, sharp absorption band, known as the Amide I band, should appear in the range of 1650-1680 cm⁻¹. This band is characteristic of the carbonyl group in a secondary amide.
N-H Bend (Amide II): The Amide II band, resulting from N-H bending and C-N stretching vibrations, is typically found between 1510 and 1570 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.
C-O-C Stretch: The aryl ether linkage would give rise to characteristic C-O-C stretching bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 |
| Amide N-H | Bend (Amide II) | 1510 - 1570 |
| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1250 |
| Aryl Ether C-O-C | Symmetric Stretch | 1000 - 1050 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₂₀H₁₇NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion.
The expected fragmentation pattern in the mass spectrum would involve the cleavage of the amide bond and other characteristic fragmentations of the phenylacetamide and phenoxyphenyl moieties. Common fragments would include the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group and ions corresponding to the phenoxyphenylamine and phenylacetyl portions of the molecule. semanticscholar.orgnih.gov
| Molecular Formula | Calculated Monoisotopic Mass | Expected Fragmentation Ions (m/z) |
|---|---|---|
| C₂₀H₁₇NO₂ | 315.1259 | [M+H]⁺, [M+Na]⁺, fragments corresponding to C₈H₈O, C₁₂H₁₀NO, C₇H₇ |
X-ray Diffraction Studies on Related Phenoxyphenyl Acetamide (B32628) Scaffolds
While a specific crystal structure for this compound is not publicly documented, X-ray diffraction studies on closely related phenoxyphenyl acetamide and N-aryl acetamide scaffolds provide significant insights into the likely solid-state conformation and intermolecular interactions. nih.govsemanticscholar.org X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, offering definitive information on bond lengths, bond angles, and the nature of non-covalent interactions that dictate the supramolecular assembly. researchgate.netnih.gov
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, pi-stacking)
In the crystalline state, molecules of this compound would be held together by a network of intermolecular interactions.
Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the amide N-H donor and the carbonyl C=O oxygen acceptor of an adjacent molecule (N-H···O=C). This interaction typically leads to the formation of one-dimensional chains or tapes of molecules. nih.govsemanticscholar.org
π-π Stacking: The multiple aromatic rings in the molecule provide ample opportunity for π-π stacking interactions. These interactions, where the electron-rich π systems of the phenyl rings overlap, contribute significantly to the stability of the crystal lattice. researchgate.net
Comprehensive Structure Activity Relationship Sar Studies of Phenoxyphenyl Acetamides
Systematic Substituent Effects on Biological Activity
The systematic investigation of how different substituents at various positions of the phenoxyphenyl acetamide (B32628) scaffold affect biological activity has yielded critical insights for drug design. These studies typically involve creating a library of analogs where specific parts of the molecule—the phenoxyphenyl ring system, the central acetamide linker, and the terminal aryl group—are independently modified.
The phenoxyphenyl moiety serves as a critical anchor for biological activity, and substitutions on either of its phenyl rings can dramatically alter efficacy.
In a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives developed as potential antitubercular agents, the presence of a fluoro group at the 3-position and a nitro group at the 4-position of the phenoxy ring was found to be a key determinant of activity. mdpi.comresearchgate.net The introduction of these specific substituents on the phenoxy ring was part of a design strategy that led to compounds with potent activity against Mycobacterium tuberculosis H37Rv. mdpi.comresearchgate.net
Similarly, in studies of 2-phenoxybenzamides with antiplasmodial activity, substituting the phenoxy ring had a significant impact. mdpi.com For instance, replacing a 2-(4-fluorophenoxy) substituent with other functional groups was a key strategy to probe the influence on antiplasmodial efficacy. mdpi.com This highlights that the electronic nature and position of substituents on the phenoxy portion are pivotal.
Quantitative structure-activity relationship (QSAR) studies on phenoxy acetamide derivatives as selective MAO-B inhibitors have also underscored the importance of the substitution pattern on the phenoxy ring. researchgate.net These computational models help predict the biological activity based on the spatial and electronic features of the substituents. researchgate.net
Table 1: Effect of Substitutions on the Phenoxyphenyl Moiety on Antitubercular Activity Data synthesized from studies on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. mdpi.comresearchgate.net
| Phenoxy Ring Substitution | N-Phenyl Ring Substitution | Biological Activity (MIC, µg/mL) |
| 3-Fluoro, 4-Nitro | 2-Methyl | 64 |
| 3-Fluoro, 4-Nitro | 4-Chloro | 8 |
| 3-Fluoro, 4-Nitro | 2,4-Dichloro | 4 |
| 3-Fluoro, 4-Nitro | 4-Trifluoromethyl | 16 |
The acetamide linker (-CO-CH2-) and the amide bond (-NH-) form the central backbone of the molecule and are not merely passive spacers. Modifications in this region can affect the molecule's conformation, flexibility, and hydrogen bonding capacity, which are essential for receptor interaction. semanticscholar.org
In a series of inhibitors for SLACK potassium channels, methylation of the alpha-carbon of the acetamide group (changing from acetamide to 2-methylpropanamide) was explored. mdpi.com This alteration, creating analogs like 2-(4-chlorophenoxy)-2-methylpropanoic acid derivatives, was part of an optimization effort to improve potency and explore the spatial requirements around the core. mdpi.com
The amide bond itself is a key structural feature. The heteroatoms of the amide group can form intermolecular N-H···O hydrogen bonds, which can be crucial for binding to a biological target. semanticscholar.org Studies on related phenylacetamide derivatives have shown that this hydrogen bonding potential is a critical aspect of their crystal structure and molecular interactions. semanticscholar.org
Furthermore, incorporating different heterocyclic structures into the acetamide framework, such as thiazole (B1198619) moieties, has been shown to be a successful strategy for developing new antibacterial agents. nih.gov This suggests that replacing or functionalizing the phenyl group of the phenylacetamide portion can lead to novel activities.
Substitutions on the N-phenyl ring of the phenoxyphenyl portion and the separate phenyl ring of the phenylacetamide moiety are classic strategies to fine-tune biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents play a major role.
For anticonvulsant activity, SAR studies on 2-aryl-2-(pyridin-2-yl)acetamides revealed that the highest activity was found in compounds with unsubstituted phenyl rings or those with ortho- and meta-substituents on the phenyl ring. nih.gov In another study on anticonvulsant hybrids, a 4-nitro substituent on the N-phenylacetamid ring (compound 8L) showed the best activity in the pentylenetetrazole (PTZ) test, while replacing it with bromine diminished the activity. nih.gov In the maximal electroshock (MES) test, 2-nitro and 4-nitro derivatives (8k and 8L) showed the best profile. nih.gov
In the context of anticancer agents, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives bearing a nitro moiety showed higher cytotoxicity against prostate carcinoma cell lines than those with a methoxy (B1213986) moiety. nih.gov Specifically, a compound with a p-nitro substituent was the most active against the MCF-7 breast cancer cell line. nih.gov
For antitubercular activity, substitutions on the N-phenyl ring of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides were critical. Electron-withdrawing groups at the para-position, such as chloro, were favorable. A derivative with a 2,4-dichloro substitution on the N-phenyl ring was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against M. tuberculosis H37Rv. mdpi.comresearchgate.net
Table 2: Influence of N-Phenyl Substitutions on Biological Activity Data compiled from various studies on phenoxyphenyl acetamide analogs. mdpi.comnih.govnih.gov
| Parent Scaffold | N-Phenyl Substitution | Target Activity | Observation |
| Phenoxyphenyl-oxadiazole-thio-N-phenylacetamid | 4-Nitro | Anticonvulsant (PTZ) | Highest activity |
| Phenoxyphenyl-oxadiazole-thio-N-phenylacetamid | 4-Bromo | Anticonvulsant (PTZ) | Diminished activity |
| Phenoxyphenyl-oxadiazole-thio-N-phenylacetamid | 2-Nitro | Anticonvulsant (MES) | High activity |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 4-Nitro | Anticancer (Prostate) | High cytotoxicity |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Methoxy groups | Anticancer (Prostate) | Lower cytotoxicity |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4-Chloro | Antitubercular | MIC = 8 µg/mL |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 2,4-Dichloro | Antitubercular | MIC = 4 µg/mL |
Stereochemical Influence on Activity (e.g., E/Z isomers)
While E/Z isomerism is relevant to structures with carbon-carbon double bonds, the stereochemical influence in phenoxyphenyl acetamides more commonly relates to atropisomerism (hindered rotation around a single bond) or the introduction of chiral centers.
The introduction of a substituent at the alpha-position of the acetamide group, for instance, creates a chiral center, leading to (R) and (S) enantiomers. The biological activity of such chiral molecules can be highly stereoselective, with one enantiomer often being significantly more potent than the other. In studies of related (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the anticonvulsant and antinociceptive activities were evaluated for different stereoisomers, highlighting that biological targets often exhibit stereospecific recognition. mdpi.com For example, using (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid as a starting material allowed for the synthesis of specific stereoisomers to test their efficacy. mdpi.com The antiplasmodial activity of 2-phenoxybenzamide (B1622244) derivatives also showed a strong dependence on the substitution pattern, which dictates the three-dimensional arrangement of the molecule. researchgate.net
Identification of Pharmacophoric Requirements for Specific Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the phenoxyphenyl acetamide class, different activities are associated with distinct pharmacophoric models.
For anticonvulsant activity, the general structure of these compounds aligns with the known pharmacophore for benzodiazepine (B76468) (BZD) receptor agonists. nih.govresearchgate.net This model typically requires: (A) an aromatic ring, (B) a coplanar proton-accepting moiety at a suitable distance, and (C) a second, out-of-plane aromatic ring. nih.govresearchgate.net The phenoxyphenyl acetamide scaffold possesses these features, suggesting a potential mechanism of action through the BZD receptor. researchgate.net
For antitubercular activity, a high-throughput screening program identified that the 2-phenoxy-N-phenylacetamide core is a promising scaffold. researchgate.net The key pharmacophoric elements derived from subsequent studies include the substituted phenoxy ring (e.g., with fluoro and nitro groups) and an N-phenyl ring bearing electron-withdrawing substituents. mdpi.comresearchgate.net
For antibacterial activity against S. epidermidis, pharmacophore models have been generated based on known inhibitors of the TcaR enzyme, which is crucial for biofilm formation. nih.gov While not directly on phenoxyphenyl acetamides, these studies show that a combination of features like hydrophobic groups, hydrogen bond donors, and acceptors arranged in a specific 3D geometry is essential for activity, a principle that applies across different chemical scaffolds. nih.gov
Preclinical Biological Activity and Mechanistic Investigations of Phenoxyphenyl Acetamides
Antifungal Activity Research: No Data Available
No scientific reports were identified that have investigated the efficacy of N-(2-phenoxyphenyl)-2-phenylacetamide against any plant pathogenic fungi. Research on other, structurally different, phenylacetamide derivatives has shown some fungicidal activity against various crop diseases, but these findings cannot be extrapolated to the specific compound .
There is no evidence in the current scientific literature to suggest that this compound functions as an inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). PPO inhibition is a known mechanism of action for some classes of herbicides, but no studies have linked this specific compound to such activity.
Anticancer Activity Research: Lacking Specificity
While numerous studies have explored the cytotoxic and antiproliferative effects of various phenylacetamide derivatives against a range of human cancer cell lines, no specific data for this compound has been published. For instance, related compounds such as 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate and breast cancer cell lines. nih.govnih.gov However, without direct testing, the activity of this compound remains unknown.
The induction of apoptosis is a key mechanism for many potential anticancer agents. Studies on the broader class of phenylacetamide derivatives suggest that some of these compounds can trigger apoptosis in cancer cells through various cellular pathways. tbzmed.ac.irtbzmed.ac.ir However, no research has specifically examined the ability of this compound to induce apoptosis or elucidated its potential mechanisms of action in cellular models.
The molecular targets and signaling pathways that may be modulated by this compound have not been identified in published literature. While Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus kinase 1 (JAK1), and Epidermal Growth Factor Receptor (EGFR) kinase are critical targets in cancer therapy, and various other compounds have been designed to inhibit them, there is no data to connect this compound to these or any other specific anticancer targets. nih.govnih.govmdpi.comnih.govnih.gov
Anti-inflammatory and Analgesic Activity Research
Research into phenoxyphenyl acetamides has revealed potential therapeutic benefits in the management of inflammation and pain. These studies primarily involve preclinical models that aim to simulate disease states and evaluate the efficacy of these compounds.
The anti-inflammatory and analgesic potential of various acetamide (B32628) derivatives has been explored in several preclinical studies. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their biological activities. nih.gov These studies often utilize established animal models to assess the compounds' effects.
In one such study, the anti-inflammatory activity was determined using a carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation. nih.gov The analgesic activity was assessed using the tail-flick test, which measures the response to a thermal pain stimulus. researchgate.net
One notable derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c), demonstrated significant anti-inflammatory and analgesic effects in these models. nih.govresearchgate.net The presence of halogen substituents on the aromatic rings of the synthesized compounds was found to be favorable for both anti-inflammatory and anticancer activities. nih.govresearchgate.net Another related compound, N-(2-hydroxy phenyl) acetamide, has also shown promising anti-arthritic properties in adjuvant-induced arthritic rats by reducing paw edema and pro-inflammatory cytokines. nih.gov
The analgesic effects of acetamide derivatives have also been investigated against various pain stimuli, including thermal, mechanical, and chemical. researchgate.net In acetic acid-induced writhing tests, a model for visceral pain, tested acetamide compounds caused a significant decrease in writhing responses. researchgate.net
Table 1: Preclinical Evaluation of Phenoxyphenyl Acetamide Derivatives
| Compound Class | Preclinical Model | Activity Observed | Reference |
|---|---|---|---|
| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | Carrageenan-induced paw edema (rat) | Anti-inflammatory | nih.gov |
| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | Tail-flick test (mouse) | Analgesic | researchgate.net |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Not specified | Anti-inflammatory, Analgesic | nih.govresearchgate.net |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritis (rat) | Anti-arthritic, Anti-inflammatory | nih.gov |
| Acetamide derivatives | Acetic acid-induced writhing (mouse) | Analgesic | researchgate.net |
The mechanism underlying the anti-inflammatory and analgesic effects of phenoxyphenyl acetamides is believed to be linked to the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade as they mediate the production of prostaglandins, which are key inflammatory mediators. nih.govnih.gov
The overexpression of COX-2 is a hallmark of many inflammatory conditions and is also implicated in the development of some cancers. nih.gov The goal of some research in this area has been to develop compounds with dual-acting cyclooxygenase-2 (COX-2) inhibition and antiproliferative potency. nih.gov By inhibiting COX-2, phenoxyphenyl acetamides can effectively reduce the synthesis of prostaglandins, thereby mitigating inflammation and pain. nih.gov This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Furthermore, the anti-inflammatory activity of some related compounds has been associated with the reduction of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as the modulation of oxidative stress markers. nih.gov
Anticonvulsant Activity Research
The structural features of phenoxyphenyl acetamides have also prompted investigations into their potential as anticonvulsant agents for the treatment of epilepsy.
The anticonvulsant properties of new chemical entities are typically assessed using standardized animal seizure models. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are considered the "gold standards" in the initial stages of screening. nih.gov The MES model is used to identify compounds that can prevent the spread of seizures, while the scPTZ model helps in identifying agents that can raise the seizure threshold. nih.gov
Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share a structural resemblance to this compound, have demonstrated anticonvulsant activity, particularly in the MES seizure model. nih.gov Another model, the 6-Hz psychomotor seizure model, is used to identify agents that may be effective against therapy-resistant partial epilepsy. nih.gov
Research on 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, which also contain the phenoxyphenyl moiety, has shown respectable anticonvulsant effects in the pentylenetetrazol-induced lethal convulsion test. nih.gov These findings suggest that the phenoxyphenyl acetamide scaffold is a promising area for the development of new anticonvulsant drugs.
Table 2: In Vivo Anticonvulsant Screening Models
| Seizure Model | Purpose | Reference |
|---|---|---|
| Maximal Electroshock (MES) Test | Identifies compounds that prevent seizure spread. | nih.gov |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | Identifies agents that raise the seizure threshold. | nih.gov |
| 6-Hz Psychomotor Seizure Model | Screens for activity against therapy-resistant partial epilepsy. | nih.gov |
| Pentylenetetrazol-induced Lethal Convulsion Test | Evaluates anticonvulsant activity. | nih.gov |
The anticonvulsant effects of many antiepileptic drugs (AEDs) are mediated through three primary mechanisms: modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission. epilepsysociety.org.uk
Ion Channel Modulation: Voltage-gated sodium channels are crucial for the generation and propagation of action potentials. epilepsysociety.org.uk Many AEDs, such as phenytoin (B1677684) and carbamazepine, act by blocking these channels, which stabilizes neuronal membranes and prevents the repetitive firing that characterizes a seizure. openaccessjournals.commedscape.com It is proposed that some phenoxyphenyl acetamide derivatives may exert their anticonvulsant effects through a similar mechanism of voltage-sensitive sodium channel blockade. nih.gov Ion channels, in general, are significant targets in the search for treatments for neurological disorders. nih.govfrontiersin.orgfrontiersin.org
GABAergic System Interaction: The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. nih.gov Enhancing GABAergic inhibition can counteract the excessive excitation that leads to seizures. epilepsysociety.org.uk This can be achieved by acting on GABA-A receptors to increase chloride ion influx, which hyperpolarizes the neuron and makes it less likely to fire. openaccessjournals.com Some anticonvulsant compounds, like benzodiazepines, work through this mechanism. nih.gov It is hypothesized that certain phenoxyphenyl acetamides may also interact with the GABAergic system to produce their anticonvulsant effects. nih.govnih.gov
Antidiabetic Activity Research
Recent research has highlighted the potential of phenoxyphenyl acetamide derivatives as a novel class of agents for the treatment of type 2 diabetes. These studies have focused on specific molecular targets involved in glucose homeostasis.
One area of investigation has been the development of phenoxy cyclopropyl (B3062369) phenyl acetamide derivatives as potent and selective G protein-coupled receptor 119 (GPR119) agonists. bohrium.com GPR119 is a promising therapeutic target for type 2 diabetes because its activation leads to a glucose-dependent increase in the secretion of insulin (B600854) and other important incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). bohrium.com A key advantage of this mechanism is the reduced risk of hypoglycemia. bohrium.com
Another approach has involved the design of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel inhibitors of acetyl-CoA carboxylase 2 (ACC2) with dual agonistic activity for peroxisome proliferator-activated receptor α/δ (PPARα/δ). nih.gov ACCs are critical enzymes in the synthesis of fatty acids, and their inhibition is a promising strategy for treating metabolic disorders like obesity and type 2 diabetes. nih.gov The dual modulation of ACC and PPARs is considered a promising approach for developing new therapeutic agents for metabolic syndrome-related diseases. nih.gov
Additionally, other acetamide derivatives have been investigated for their antidiabetic potential through the inhibition of enzymes like alpha-glucosidase and alpha-amylase, which are involved in carbohydrate digestion and glucose absorption. nih.gov
Table 3: Antidiabetic Targets of Phenoxyphenyl Acetamide Derivatives
| Molecular Target | Mechanism of Action | Therapeutic Potential | Reference |
|---|---|---|---|
| G protein-coupled receptor 119 (GPR119) | Agonism leads to glucose-dependent insulin and GLP-1 secretion. | Type 2 Diabetes | bohrium.com |
| Acetyl-CoA carboxylase 2 (ACC2) and Peroxisome proliferator-activated receptor α/δ (PPARα/δ) | Inhibition of ACC2 and dual agonism of PPARα/δ. | Obesity, Dyslipidemia, Type 2 Diabetes | nih.gov |
| Alpha-glucosidase and Alpha-amylase | Inhibition reduces carbohydrate digestion and glucose absorption. | Type 2 Diabetes | nih.gov |
Alpha-Glucosidase Inhibition Studies
Direct studies on the alpha-glucosidase inhibitory activity of this compound were not identified in the reviewed literature. However, research into derivatives of phenoxyphenyl acetamide has shown this chemical scaffold to be a promising area for the development of α-glucosidase inhibitors. nih.govnih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. nih.gov
A 2023 study detailed the design and synthesis of a new series of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives. nih.gov The investigation found that most of these synthesized compounds exhibited moderate to good inhibitory activity against α-glucosidase, with Kᵢ values ranging from 14.65 ± 2.54 to 37.466 ± 6.46 μM. nih.gov This was comparable or superior to the standard drug, acarbose (B1664774), which had a Kᵢ value of 42.38 ± 5.73 μM. nih.gov The most potent compounds in this series were 2-methoxy-phenoxy derivatives that had 4-nitro and 4-chloro substitutions on the N-phenylacetamide ring. nih.gov
Another study in 2023 explored phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential α-glucosidase inhibitors. nih.gov The majority of these compounds displayed high inhibition effects, with IC₅₀ values ranging from 45.26 ± 0.03 to 491.68 ± 0.11 µM, which were significantly better than acarbose (IC₅₀ = 750.1 ± 0.23 µM). nih.gov Within the N-phenylacetamide series, the derivative with a 4-bromo substitution was the most potent inhibitor. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Phenoxyphenyl Acetamide Derivatives
| Derivative Class | Key Substitutions | Potency Measurement | Result | Reference Compound | Reference Result |
|---|---|---|---|---|---|
| Indole-carbohydrazide-phenoxy-N-phenylacetamide | 2-methoxy-phenoxy with 4-nitro or 4-chloro on N-phenylacetamide ring | Kᵢ | 14.65 ± 2.54 to 37.466 ± 6.46 μM | Acarbose | Kᵢ = 42.38 ± 5.73 μM |
This table is interactive. Users can sort and filter the data.
Antimycobacterial Activity Research
In Vitro Efficacy against Mycobacterium Strains
While there is no specific data on the antimycobacterial activity of this compound, research on its derivatives suggests the 2-phenoxy-N-phenylacetamide scaffold is a promising backbone for the development of new antitubercular agents. nih.gov
A 2012 study synthesized and evaluated a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives for their in vitro activity against Mycobacterium tuberculosis H₃₇Rv. nih.gov All the synthesized compounds showed moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. nih.gov The most active compound, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, demonstrated a MIC value of 4 μg/mL against both the standard H₃₇Rv strain and a rifampin-resistant clinical isolate. nih.gov
Table 2: In Vitro Antimycobacterial Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
| Compound | Mycobacterium Strain | MIC (μg/mL) |
|---|---|---|
| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) | M. tuberculosis H₃₇Rv | 4 |
| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) | Rifampin-resistant M. tuberculosis 261 | 4 |
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Other Biologically Relevant Research Areas
Modulation of Nuclear Receptors (e.g., PPAR)
Direct research on the modulation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) by this compound is not available. However, a study on rationally designed derivatives, specifically 2-(4-((1E,3E)-3-(hydroxyimino)but-1-en-1-yl)-2-methoxyphenoxy)-N-phenylacetamide compounds, investigated their potential as PPAR-γ agonists. nih.gov PPARs are nuclear receptors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. nih.govnih.gov The activation of PPAR-γ, in particular, is associated with neuroprotective and anti-inflammatory effects. nih.gov The study synthesized a series of these derivatives to explore their potential as neuroprotective agents for conditions like Alzheimer's disease, but specific binding data for the parent compound was not presented. nih.gov
Ligand Development for Translocator Protein (TSPO)
The phenoxyphenyl acetamide chemical scaffold has been a foundation for the development of high-affinity ligands for the 18 kDa Translocator Protein (TSPO), a mitochondrial protein. nih.gov While direct binding data for this compound is not extensively documented in primary literature, its structural derivatives are among the most potent and well-studied TSPO ligands.
A prominent example from this class is DAA1106, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide. wikipedia.orgnih.gov DAA1106 acts as a selective and potent agonist for TSPO and has been radiolabeled with carbon-11 (B1219553) ([¹¹C]DAA1106) for use as a tracer in Positron Emission Tomography (PET) scanning to visualize neuroinflammation. wikipedia.orgnih.gov It demonstrates exceptionally high binding affinity, with sub-nanomolar values in the brains of multiple species, indicating its potency. nih.govnih.gov Studies have shown that its binding affinity in human brain tissue can vary depending on a genetic polymorphism (rs6971), leading to different binding profiles categorized as high-affinity binders (HAB), mixed-affinity binders (MAB), and low-affinity binders (LAB). medchemexpress.com For instance, the affinity for DAA1106 is approximately four-fold higher in HABs compared to LABs. wikipedia.orgmedchemexpress.com
The development of such potent derivatives underscores the importance of the phenoxyphenyl acetamide core in designing effective TSPO ligands.
Table 1: Binding Affinity (Ki) of the Representative Phenoxyphenyl Acetamide DAA1106 for Translocator Protein (TSPO)
| Species/Tissue | Binding Affinity (Ki) | Reference |
|---|---|---|
| Rat Brain Mitochondria | 0.043 nM | nih.gov |
| Monkey Brain Mitochondria | 0.188 nM | nih.gov |
| Human Brain (High-Affinity Binders) | 2.8 ± 0.3 nM | medchemexpress.com |
| Human Brain (Low-Affinity Binders) | 13.1 ± 1.3 nM | medchemexpress.com |
Hepatoprotective Effects in Animal Models
Currently, there are no published scientific studies investigating the potential hepatoprotective effects of this compound in animal models. Research into hepatoprotective agents has explored various other chemical classes, including natural compounds like silymarin (B1681676) and synthetic molecules such as quinazoline (B50416) derivatives, which have shown efficacy in models of liver injury induced by toxins like paracetamol or carbon tetrachloride. nih.govmdpi.com However, the specific compound this compound has not been a subject of this area of research based on available data.
Antiviral Activity Research (e.g., Hepatitis C Virus replication)
There is no scientific literature available that reports on the evaluation of this compound for antiviral activity, specifically against the Hepatitis C Virus (HCV). The search for novel HCV inhibitors has been extensive, targeting viral proteins essential for replication, such as the NS5B RNA-dependent RNA polymerase and the NS3/4A protease. researchgate.netnih.gov While compounds containing a phenoxyphenyl group have been explored, such as certain acrylic acid derivatives, these are structurally distinct from this compound. researchgate.net Based on current research, this compound has not been identified as an inhibitor of HCV replication.
Sirtuin 2 (SIRT2) Enzyme Inhibition
The N-phenyloxyphenyl acetamide structural motif has been identified as a promising framework for the development of selective inhibitors of Sirtuin 2 (SIRT2). medkoo.com SIRT2 is a NAD⁺-dependent protein deacetylase that has emerged as a therapeutic target in several diseases, including cancer and neurodegenerative disorders. medkoo.comnih.gov
A recent study focused on the structural optimization of a lead compound, resulting in a series of diaryl acetamides with a "2-(Methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide" core structure, which is closely related to this compound. medkoo.com Several of these derivatives demonstrated selective inhibition of SIRT2 with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. medkoo.com This research suggests that the phenoxyphenyl acetamide scaffold is a viable starting point for designing selective SIRT2 inhibitors.
Table 2: SIRT2 Inhibitory Activity of Structurally Related Diaryl Acetamide Derivatives
| Compound | SIRT2 IC₅₀ (μM) | Reference |
|---|---|---|
| ST72 | 9.97 | medkoo.com |
| ST85 | 5.74 | medkoo.com |
| ST88 | 8.92 | medkoo.com |
Herbicide Activity Research
There is no evidence in the scientific literature to suggest that this compound has been investigated for herbicidal activity. Research into new herbicides has included various acetamide derivatives. For instance, studies have reported on the herbicidal properties of N-Aryl-2-heteroaryloxy-N-isopropyl acetamides and 2-(5-isoxazolyloxy)-acetamide derivatives. orgsyn.orgresearchgate.net These studies focus on different structural modifications of the acetamide scaffold, and the specific compound this compound is not mentioned among the tested substances.
Advanced Computational and Theoretical Studies in Phenoxyphenyl Acetamide Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is instrumental in understanding the interaction between a ligand, such as N-(2-phenoxyphenyl)-2-phenylacetamide, and a biological target, typically a protein. Research on related phenoxyacetanilide and 2-aryloxy-N-phenylacetamide derivatives has frequently employed molecular docking to investigate their binding modes and affinities with various protein targets. nih.govresearchgate.netresearchgate.net
Docking studies on analogues of this compound are often directed towards enzymes like cyclooxygenase (COX), particularly COX-2, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netsemanticscholar.orgnih.gov For instance, studies on phenoxyacetanilide derivatives have utilized software such as AutoDock Vina to identify potential binding sites and calculate the binding strength against the COX-2 enzyme. researchgate.netsemanticscholar.org The analysis of these docking poses reveals crucial ligand-protein interactions, such as hydrogen bonds and hydrophobic interactions, which are essential for the stability of the complex.
In the context of antibacterial research, molecular docking of 2-aryloxy-N-phenylacetamide derivatives has been used to explore their interactions with bacterial proteins, thereby elucidating their potential mechanism of action. nih.govnih.gov These studies help in identifying key amino acid residues within the active site of the target protein that are crucial for binding.
While specific docking data for this compound is not extensively documented in publicly available literature, the findings from related compounds provide a strong basis for predicting its behavior. It is anticipated that the phenoxy and phenyl rings of the compound would engage in hydrophobic interactions, while the amide group could act as a hydrogen bond donor and acceptor. A representative table of interacting amino acid residues for a related phenoxyacetamide derivative with a target protein is presented below.
Table 1: Representative Ligand-Protein Interactions for a Phenoxyacetamide Derivative
| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | TYR-355, SER-530 | Hydrogen Bond | semanticscholar.org |
| Cyclooxygenase-2 (COX-2) | LEU-352, VAL-523, PHE-518 | Hydrophobic | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods provide detailed information that is not readily accessible through experimental techniques alone.
Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Studies on compounds structurally similar to this compound, such as N-(2-methylphenyl)-2,2-dichloroacetamide and N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, have utilized DFT to determine their optimized geometries, electronic properties, and vibrational frequencies. researchgate.net These calculations are typically performed using specific combinations of functionals and basis sets, for example, B3LYP with the 6-311++G(d,p) basis set. chemrxiv.org
A key outcome of DFT studies is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in a study of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the calculated HOMO-LUMO gap was found to be 5.406 eV, indicating high stability. nih.gov The distribution of these frontier orbitals also provides insights into the regions of the molecule that are likely to be involved in chemical reactions.
Geometrical properties such as bond lengths, bond angles, and dihedral angles are also calculated and can be compared with experimental data from X-ray crystallography to validate the computational model.
Table 2: Representative DFT-Calculated Properties for an Acetamide (B32628) Derivative
| Property | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -5.03 eV | Relates to electron-donating ability | researchgate.net |
| LUMO Energy | -1.41 eV | Relates to electron-accepting ability | researchgate.net |
| HOMO-LUMO Gap | 3.62 eV | Indicator of chemical reactivity and stability | researchgate.net |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. nih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. These interactions, known as hyperconjugative interactions, contribute to the stabilization of the molecule.
NBO analysis on related acetamide derivatives has revealed significant interactions, such as the delocalization of lone pair electrons from oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength. For example, in N-(2,4-dimethylphenyl)-2,2-dichloroacetamide, NBO analysis was used to identify and quantify the intramolecular electronic interactions that contribute to the molecule's stability. nih.gov This type of analysis for this compound would help in understanding the electronic factors that govern its conformation and reactivity.
Thermodynamic Property Analysis
The thermodynamic properties of a molecule, such as entropy, heat capacity, and zero-point vibrational energy, can be calculated using DFT. nih.gov This analysis provides information about the thermal behavior of the compound and its stability at different temperatures. For instance, in the study of N-(4-hydroxyl phenyl) acetamide, thermodynamic properties were calculated to understand its behavior under various thermal conditions. researchgate.net Such data is valuable for predicting the compound's stability during synthesis, formulation, and storage.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netcadaster.eu QSAR models are developed by calculating various molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules.
For phenoxyphenyl acetamide derivatives, QSAR studies have been conducted to predict their activity as, for example, inhibitors of enzymes like monoamine oxidase (MAO). researchgate.netresearchgate.net These models are typically built using a training set of compounds with known activities and then validated using a separate test set. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a good fit of the model to the data. researchgate.net
The descriptors used in QSAR models can be of various types, including 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electrostatic fields). The selection of relevant descriptors is a critical step in building a robust QSAR model. nih.gov Once a predictive QSAR model is established, it can be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Table 3: Representative Descriptors Used in QSAR Models for Acetamide Derivatives
| Descriptor Type | Example Descriptor | Information Encoded | Reference |
|---|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule | semanticscholar.org |
| Topological | Wiener Index | Branching and connectivity of the molecule | semanticscholar.org |
| Electronic | Dipole Moment | Polarity of the molecule | researchgate.net |
Molecular Dynamics Simulations for Conformational Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, stability, and interactions of a molecule in a simulated biological environment, such as a solvent or a lipid membrane. mdpi.com
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformations. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure. MD simulations can also be used to study the stability of a ligand-protein complex obtained from molecular docking. By simulating the complex over a period of time, one can assess the stability of the binding pose and the key interactions that maintain the complex.
While specific MD simulation studies on this compound are not widely reported, the application of this technique to similar drug-like molecules is common. nih.gov Such simulations would provide valuable insights into its dynamic behavior and interactions at the molecular level, complementing the static picture provided by molecular docking and quantum chemical calculations.
Future Research Directions and Unexplored Avenues for N 2 Phenoxyphenyl 2 Phenylacetamide
Elucidation of Detailed Mechanistic Pathways
A fundamental area of future investigation is the determination of the precise molecular mechanisms through which N-(2-phenoxyphenyl)-2-phenylacetamide may exert biological effects. Research on analogous compounds has revealed a variety of potential targets and pathways that could be relevant.
For instance, various phenylacetamide derivatives have been investigated for their potential as anticancer agents. nih.gov Studies on novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have shown that the inclusion of halogens on the aromatic ring can enhance anticancer and anti-inflammatory activity. nih.gov Specifically, compounds with a p-nitro substituent have demonstrated activity against the MCF-7 breast cancer cell line. nih.gov Therefore, a key research avenue would be to screen this compound for cytotoxic activity against a panel of human cancer cell lines.
Furthermore, some phenylacetamides have been identified as sodium channel blockers. nih.gov A structure-activity relationship study of N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenylbenzeneacetamide highlighted that increasing the lipophilicity of the amine portion and the presence of a phenyl ring near the amine can increase inhibitory potency. nih.gov Investigating the potential of this compound to modulate ion channel activity could uncover novel therapeutic applications.
Additionally, related compounds have shown potential as antidepressant agents. nih.gov The antidepressant activity of certain phenylacetamide derivatives has been linked to their interaction with monoamine oxidase-A (MAO-A). nih.gov Therefore, exploring the interaction of this compound with key enzymes and receptors in the central nervous system could reveal its potential as a modulator of neurological pathways.
Table 1: Potential Mechanistic Pathways for Investigation
| Potential Biological Activity | Potential Molecular Target/Pathway | Rationale Based on Analogous Compounds |
|---|---|---|
| Anticancer | Induction of apoptosis, cell cycle arrest | Phenoxyacetamide derivatives have shown cytotoxic effects against various cancer cell lines. nih.govmdpi.com |
| Neuroactivity | Sodium channel blockade, MAO-A inhibition | Phenylacetamide analogs have been identified as sodium channel blockers and potential antidepressants. nih.govnih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) inhibition | The acetamide (B32628) scaffold is present in some COX-II inhibitors. |
| Insecticidal | Disruption of vital physiological processes in insects | Novel phenoxyacetamide derivatives have exhibited insecticidal efficacy. bohrium.comtandfonline.com |
Design and Synthesis of Next-Generation Derivatives with Enhanced Research Utility
The synthesis of novel derivatives of this compound is a crucial step to explore its structure-activity relationships (SAR) and to develop compounds with improved potency, selectivity, and research utility. Various synthetic strategies reported for related compounds can be adapted for this purpose.
The Leuckart synthetic pathway has been successfully utilized in the development of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. nih.gov This method could be employed to introduce diverse substituents on both the phenoxy and phenylacetamide moieties of the target compound. For example, the incorporation of electron-withdrawing groups, such as nitro or halogen groups, has been shown to enhance the biological activities of related compounds. nih.govbohrium.com
Another approach involves the Knoevenagel condensation reaction, which has been used to synthesize acrylamide derivatives from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide. tandfonline.com This could be adapted to introduce reactive functional groups to this compound, allowing for further chemical modifications and the synthesis of more complex structures.
Table 2: Proposed Strategies for Derivative Synthesis
| Synthetic Strategy | Potential Modification | Anticipated Outcome |
|---|---|---|
| Leuckart Synthetic Pathway | Introduction of various substituents (e.g., halogens, nitro groups) on the aromatic rings. | Enhanced biological activity and elucidation of SAR. |
| Knoevenagel Condensation | Introduction of acrylamide functionalities. | Creation of precursors for more complex heterocyclic derivatives. |
| Michael Addition | Reaction with activated double bonds. | Formation of novel cyclic derivatives. |
Integration with Emerging Research Methodologies in Chemical Biology
To fully explore the biological potential of this compound and its future derivatives, the integration of modern chemical biology techniques will be essential. These approaches can provide deep insights into the compound's mechanism of action, target identification, and cellular effects.
One powerful strategy is the use of affinity-based chemoproteomics to identify the direct cellular binding partners of the compound. nih.gov This involves synthesizing a probe molecule by attaching a reactive group or a reporter tag to the parent compound. This probe can then be used to capture and identify its interacting proteins from cell lysates, providing direct evidence of its molecular targets.
Phenotypic screening, coupled with high-content imaging and computational analysis, can reveal the compound's effects on cellular morphology, signaling pathways, and other complex biological processes. researchgate.net This approach can uncover unexpected biological activities and provide clues about the compound's mechanism of action.
Furthermore, in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding modes of this compound derivatives with potential protein targets and to guide the design of more potent and selective analogs. woarjournals.org
Table 3: Emerging Research Methodologies for Application
| Methodology | Application | Expected Insights |
|---|---|---|
| Affinity-Based Chemoproteomics | Identification of direct cellular targets. | Unambiguous determination of protein binding partners. nih.gov |
| Phenotypic Screening | Assessment of effects on cellular functions and pathways. | Discovery of novel biological activities and mechanistic clues. researchgate.net |
| In Silico Modeling (Molecular Docking, QSAR) | Prediction of binding interactions and guidance for derivative design. | Rational design of next-generation compounds with improved properties. woarjournals.org |
Q & A
Q. What are the optimal synthetic routes for N-(2-phenoxyphenyl)-2-phenylacetamide, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer:
- Route 1 (Acylation of 2-phenoxyaniline):
- Precursor Preparation: Synthesize 2-phenoxyaniline via Ullmann coupling of phenol with 2-nitroaniline, followed by reduction .
- Acetamide Formation: React phenylacetyl chloride with 2-phenoxyaniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (typical yield: 60–75%) .
- Route 2 (Coupling Reaction):
- Optimization Tips:
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
- Adjust solvent polarity to improve crystallinity for easier isolation .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer:
Q. What are the critical stability considerations for storing and handling this compound in laboratory settings?
Methodological Answer:
- Storage: Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .
- Stability Tests:
- Handling: Use gloves and fume hoods to minimize inhalation/contact risks (refer to SDS guidelines for analogous compounds) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in biological systems?
Methodological Answer:
- Target Identification:
- Perform kinase inhibition assays (e.g., ATPase activity) due to structural similarity to benzothiazole-based kinase inhibitors .
- Use surface plasmon resonance (SPR) to screen for binding to COX-2, a common target for arylacetamide derivatives .
- Pathway Analysis:
- Conduct RNA-seq on treated cancer cell lines (e.g., MCF-7) to identify differentially expressed genes linked to apoptosis or cell cycle arrest .
Q. What computational approaches are recommended to predict the physicochemical and pharmacokinetic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict redox behavior and electrophilic sites for metabolite formation .
- Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 5KIR) to assess binding affinity and pose .
- ADMET Prediction (SwissADME):
- LogP: ~3.5 (moderate lipophilicity).
- Bioavailability Score: 0.55 (indicating moderate oral absorption) .
Q. How can structural modifications enhance the biological activity of this compound?
Methodological Answer:
- SAR Strategies:
- Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the phenoxy ring to enhance metabolic stability .
- Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility .
- Synthetic Validation:
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Studies:
- Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma samples at 0, 1, 3, 6, 12, 24 h .
- Quantify via LC-MS/MS (LLOQ: 1 ng/mL) to determine t₁/₂, Cmax, and AUC .
- Tissue Distribution: Sacrifice animals at 24 h; analyze brain, liver, and kidney homogenates for compound accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
